DL-Lysine-d9 (dihydrochloride)
CAS No.:
Cat. No.: VC16633496
Molecular Formula: C6H16Cl2N2O2
Molecular Weight: 228.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H16Cl2N2O2 |
|---|---|
| Molecular Weight | 228.16 g/mol |
| IUPAC Name | 2,6-diamino-2,3,3,4,4,5,5,6,6-nonadeuteriohexanoic acid;dihydrochloride |
| Standard InChI | InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/i1D2,2D2,3D2,4D2,5D;; |
| Standard InChI Key | JBBURJFZIMRPCZ-GJQDMFRKSA-N |
| Isomeric SMILES | [2H]C([2H])(C([2H])([2H])C([2H])([2H])N)C([2H])([2H])C([2H])(C(=O)O)N.Cl.Cl |
| Canonical SMILES | C(CCN)CC(C(=O)O)N.Cl.Cl |
Introduction
Structural and Chemical Properties
DL-Lysine-d9 (dihydrochloride) possesses the molecular formula , with a molecular weight of approximately 228.16 g/mol. The incorporation of deuterium at nine positions alters its physical properties minimally while providing distinct advantages in spectroscopic detection. The dihydrochloride moiety ensures high solubility in aqueous media, critical for in vitro and in vivo studies. Unlike non-deuterated lysine, this compound exhibits a unique mass shift in mass spectrometric analyses, enabling unambiguous identification in complex biological matrices .
Synthesis and Industrial Preparation
The synthesis of DL-Lysine-d9 (dihydrochloride) involves multistep deuteration processes combined with racemization techniques. A patented method for producing racemic lysine hydrochloride (CN106187799A) provides a foundational approach adaptable for deuterated variants . Key steps include:
-
Racemization Under High-Pressure Conditions: L-lysine hydrochloride is dissolved in deionized water and subjected to temperatures of 140–155°C under pressures of 0.36–0.54 MPa for 16–20 hours. This process induces racemization, converting L-lysine to its D-isomer .
-
Deuteration: Post-racemization, the product undergoes hydrogen-deuterium exchange using deuterated hydrochloric acid (DCl) in controlled environments. This step replaces nine hydrogen atoms with deuterium, typically achieved through refluxing with deuterated reagents .
-
Purification: Activated carbon decolorization, filtration, and crystallization at 55–60°C yield the final product with >99.5% purity and >85% yield .
This method eliminates the need for flammable solvents, reducing production costs and safety risks. Industrial-scale production leverages continuous flow reactors to maintain consistent temperature and pressure, ensuring reproducibility .
Analytical Applications in Metabolic Studies
DL-Lysine-d9 (dihydrochloride) serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying lysine degradation metabolites. A validated LC-MS/MS protocol enables simultaneous detection of saccharopine, α-aminoadipic acid, and pipecolic acid without derivatization .
Table 1: Key Analytical Parameters for Lysine Metabolites Using DL-Lysine-d9
| Metabolite | Retention Time (min) | Limit of Detection (nM) | Linear Range (nM) |
|---|---|---|---|
| Saccharopine | 2.87 | 5 | 5–500 |
| α-Aminoadipic Acid | 3.12 | 10 | 10–1000 |
| Pipecolic Acid | 2.85 | 2 | 2–200 |
Deuterated lysine’s isotopic signature (e.g., D9-PIP for pipecolic acid) prevents signal overlap with endogenous metabolites, enhancing assay specificity .
Pharmacokinetic and Protein Synthesis Studies
In vivo studies utilizing deuterated lysine have elucidated apolipoprotein synthesis rates. A primed-constant infusion of [6,6-H,1,2-C]lysine in humans demonstrated:
-
Very Low-Density Lipoprotein (VLDL) apoB-100: Production rate = 11.1 ± 5.4 mg/kg/day
-
Low-Density Lipoprotein (LDL) apoB-100: Production rate = 7.5 ± 4.2 mg/kg/day
-
High-Density Lipoprotein (HDL) apoA-I: Production rate = 9.1 ± 1.3 mg/kg/day
These values align closely with those obtained using deuterated leucine and valine, confirming DL-Lysine-d9’s reliability for tracing protein turnover .
Comparative Efficacy with Other Deuterated Amino Acids
Deuterated lysine exhibits comparable performance to leucine and valine in metabolic tracer studies. Key findings include:
Table 2: Apolipoprotein Production Rates Using Different Tracers
| Tracer | VLDL apoB-100 (mg/kg/day) | LDL apoB-100 (mg/kg/day) | HDL apoA-I (mg/kg/day) |
|---|---|---|---|
| [H]Leucine | 11.4 ± 5.8 | 8.0 ± 4.7 | 9.7 ± 0.2 |
| [H]Valine | 11.2 ± 6.8 | 7.5 ± 3.8 | 9.4 ± 1.7 |
| [H,C]Lysine | 11.1 ± 5.4 | 7.5 ± 4.2 | 9.1 ± 1.3 |
Statistical analysis revealed no significant differences (), underscoring the versatility of DL-Lysine-d9 in kinetic studies .
Emerging Applications in Neuroscience and Disease Modeling
Recent investigations highlight DL-Lysine-d9’s role in studying lysine metabolism disorders. Abnormal accumulation of pipecolic acid—a lysine degradation product—is linked to neurological conditions such as pyridoxine-dependent epilepsy. The compound’s isotopic labeling enables precise tracking of metabolic flux in murine models, offering insights into therapeutic interventions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume